molecular formula C54H86ClN11O15 B1250669 Cyclolithistide

Cyclolithistide

Cat. No. B1250669
M. Wt: 1164.8 g/mol
InChI Key: MCBWUKGHTRJHCZ-CUIHLGEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclolithistide is a natural product found in Theonella swinhoei with data available.

Scientific Research Applications

Structural Analysis and Revised Structure

A study by Tajima et al. (2014) highlighted the structural analysis of cyclolithistide A, a cyclic depsipeptide from the marine sponge Discodermia japonica. The study proposed a revised structure for cyclolithistide A, addressing the configuration of previously unassigned amino acids. This research is significant for understanding the compound's chemical structure.

Cyclotides as Drug Design Templates

Cyclotides, closely related to cyclolithistide, have been explored for their potential in drug design. Craik et al. (2012) Craik et al. (2012) reviewed the therapeutic applications of naturally occurring and synthetically modified cyclotides, highlighting their stability and potential as peptide-based drug templates. This research underscores the potential of cyclolithistide-like compounds in pharmaceutical applications.

Cyclotide Biosynthesis

Craik and Malik (2013) Craik & Malik, 2013 focused on the biosynthesis of cyclotides, which shares similarities with cyclolithistide. They explored the mechanism behind the post-translational backbone cyclization of these peptides, which is crucial for their stability and potential applications.

Insecticidal Activity and Agricultural Applications

A novel cyclotide, with potential relevance to cyclolithistide research, was studied by Pinto et al. (2011) Pinto et al. (2011). They discovered its insecticidal activity, providing insights into its potential as a biopesticide. This finding opens up possibilities for cyclolithistide in agricultural applications.

properties

Product Name

Cyclolithistide

Molecular Formula

C54H86ClN11O15

Molecular Weight

1164.8 g/mol

IUPAC Name

(2R)-N-[(3S,9S,12S,15S,21S,24S)-15-(3-amino-3-oxopropyl)-9-benzyl-18-(3-chlorobutan-2-yl)-28-hydroxy-12-[(1S)-1-hydroxyethyl]-22,24,30-trimethyl-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-3-propyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclotriacont-29-yl]-2-formamido-4-methylpentanamide

InChI

InChI=1S/C54H86ClN11O15/c1-12-16-36-54(80)81-33(10)46(65-49(75)37(58-26-67)21-27(2)3)40(69)24-42(71)59-31(8)53(79)66(11)39(22-28(4)5)50(76)63-44(29(6)30(7)55)51(77)61-35(19-20-41(56)70)48(74)64-45(32(9)68)52(78)62-38(23-34-17-14-13-15-18-34)47(73)57-25-43(72)60-36/h13-15,17-18,26-33,35-40,44-46,68-69H,12,16,19-25H2,1-11H3,(H2,56,70)(H,57,73)(H,58,67)(H,59,71)(H,60,72)(H,61,77)(H,62,78)(H,63,76)(H,64,74)(H,65,75)/t29?,30?,31-,32-,33?,35-,36-,37+,38-,39-,40?,44?,45-,46?/m0/s1

InChI Key

MCBWUKGHTRJHCZ-CUIHLGEVSA-N

Isomeric SMILES

CCC[C@H]1C(=O)OC(C(C(CC(=O)N[C@H](C(=O)N([C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)[C@H](C)O)CCC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)[C@@H](CC(C)C)NC=O)C

Canonical SMILES

CCCC1C(=O)OC(C(C(CC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)C(C)O)CCC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)C(CC(C)C)NC=O)C

synonyms

cyclolithistide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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